Acetamide, N-(2-chloro-4-methyl-7-quinolinyl)-

Lipophilicity ADME Quinoline derivatives

This 2-chloro-4-methyl-7-acetamidoquinoline (MW 234.68, XLogP 2.7, only 1 rotatable bond) delivers unmatched regiochemical precision for lead optimization. The 2-Cl substituent enables thiol-reactive covalent probe design and provides a diagnostic ³⁵Cl/³⁷Cl isotopic signature for confident LC-MS/MS identification. Procure ≥98% purity material to ensure reproducible target engagement (ABPP) and antiprotozoal screening results. Differentiate your fragment library with a scaffold that cannot be substituted by 7‑chloro or other positional isomers without altering metabolic stability and receptor complementarity.

Molecular Formula C12H11ClN2O
Molecular Weight 234.68 g/mol
CAS No. 52507-64-9
Cat. No. B12788179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(2-chloro-4-methyl-7-quinolinyl)-
CAS52507-64-9
Molecular FormulaC12H11ClN2O
Molecular Weight234.68 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=CC(=C2)NC(=O)C)Cl
InChIInChI=1S/C12H11ClN2O/c1-7-5-12(13)15-11-6-9(14-8(2)16)3-4-10(7)11/h3-6H,1-2H3,(H,14,16)
InChIKeyWFSRZTXJXDKZLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 43.3 g / 125 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-(2-chloro-4-methyl-7-quinolinyl)- (CAS 52507-64-9): Physicochemical & Structural Baseline for Quinoline-Acetamide Procurement


Acetamide, N-(2-chloro-4-methyl-7-quinolinyl)- (CAS 52507-64-9; molecular formula C₁₂H₁₁ClN₂O; molecular weight 234.68 g/mol) is a synthetic quinoline-acetamide hybrid containing a chlorine atom at the 2-position and a methyl group at the 4-position of the quinoline ring, with the acetamide group attached at the 7-position [1]. This compound belongs to the broader class of halogenated quinoline derivatives, many of which have been investigated for antiprotozoal, antibacterial and kinase-modulatory activities [2]. However, the specific substitution pattern of this molecule—2-Cl, 4-CH₃, 7-NHCOCH₃—creates a distinct electronic and steric profile that directly influences receptor complementarity and metabolic stability, and therefore cannot be assumed equivalent to other quinoline-acetamide regioisomers or analogs [3].

Why Generic Quinoline-Acetamides Cannot Substitute for Acetamide, N-(2-chloro-4-methyl-7-quinolinyl)- (CAS 52507-64-9) in Structure-Activity-Driven Programs


Quinoline-acetamide derivatives exhibit profound sensitivity to the position and nature of substituents on the quinoline core. Even minor alterations—such as relocating the chlorine from the 2-position to the 7-position, removing the 4-methyl group, or shifting the acetamide from the 7- to the 4-position—can change the molecular dipole moment, LogP, and hydrogen-bonding capacity, leading to dramatic differences in target binding and pharmacokinetic behavior [1]. For example, 2-[(7-chloroquinolin-4-yl)amino]-N-methylacetamide differs from the target compound in both halogen position and linker structure, which alters its conformation and hydrogen-bonding geometry [2]. In the absence of matched-pair comparative data, assuming functional interchangeability among quinoline-acetamide isomers introduces unacceptable risk into lead optimization and analytical method development [3].

Quantitative Differentiation Evidence for Acetamide, N-(2-chloro-4-methyl-7-quinolinyl)- (CAS 52507-64-9) Versus Closest Structural Analogs


Computed LogP (XLogP3-AA): Lipophilicity Difference Versus 2-Chloro-7-acetamidoquinoline (no 4-methyl)

The target compound's computed LogP (XLogP3-AA = 2.7) is 0.3 log units higher than that of the des-methyl analog 2-chloro-N-(quinolin-7-yl)acetamide (estimated LogP ≈ 2.4), indicating greater membrane permeability potential. A ΔLogP of +0.3 translates to an approximately 2-fold higher predicted octanol-water partition coefficient [1]. This difference, while modest, can influence both passive diffusion across biological membranes and non-specific protein binding, making the target compound more suitable for assays requiring moderate lipophilicity without excessive LogP that could cause aggregation or off-target binding [2].

Lipophilicity ADME Quinoline derivatives

Hydrogen Bond Acceptor Count: Differentiation from 2-Chloro-4-methylquinoline (no acetamide)

The target compound possesses two hydrogen bond acceptor sites (the carbonyl oxygen and the quinoline nitrogen), compared to only one acceptor site for 2-chloro-4-methylquinoline (CAS 634-47-9), which lacks the acetamide group. This additional HBA site can engage in a second hydrogen bond with target proteins or polar stationary phases in chromatography, potentially increasing retention time on silica gel and altering binding kinetics [1]. This difference is particularly relevant for applications where hydrogen-bond-mediated selectivity is critical, such as in kinase inhibitor design [2].

Hydrogen bonding Molecular recognition Quinoline building blocks

Molecular Weight and Heavy Atom Count: Distinction from 2-[(7-chloroquinolin-4-yl)amino]-N-methylacetamide

The target compound has a molecular weight of 234.68 g/mol and 16 heavy atoms, whereas the structurally related 2-[(7-chloroquinolin-4-yl)amino]-N-methylacetamide (C₁₂H₁₂ClN₃O) has a molecular weight of 250 Da and 17 heavy atoms [1]. The added aminomethyl linker in the comparator increases molecular weight by ~15 Da and introduces an additional rotatable bond (2 vs. 1), which often reduces passive permeability and may alter metabolic stability [2]. The lower molecular weight and rotatable bond count of the target compound place it closer to the preferred lead-like chemical space for oral bioavailability [3].

Molecular weight Lead-likeness Quinoline acetamide

NSC Number and History: Unique Identifier for NCI-60 Screening Repository Access

The target compound carries the NSC accession number NSC-366393, indicating that it has been registered in the National Cancer Institute's compound repository and was at one point available for screening in the NCI-60 human tumor cell line panel [1]. This provides a unique chain of custody and the potential to retrieve historical screening data that is not available for generic quinoline-acetamide analogs lacking an NSC designation. By contrast, the closely related 2-chloro-N-(2-methyl-4-quinolinyl)acetamide (CAS 204587-07-5) has no NSC number, limiting provenance verification [2].

NCI-60 Anticancer screening Compound provenance

UNII Registration: Regulatory Differentiation from Non-UNII Quinoline-Acetamides

The target compound has been assigned the Unique Ingredient Identifier (UNII) 5MD79N9LVW by the FDA Global Substance Registration System, indicating it has appeared in a regulated product or regulatory submission [1]. This regulatory recognition distinguishes it from structurally similar quinoline-acetamides such as 2-chloro-N-(2-methyl-4-quinolinyl)acetamide, which currently has no UNII assignment [2]. The presence of a UNII simplifies procurement for GLP/GMP studies by providing an unambiguous regulatory identifier for substance tracking.

Regulatory FDA UNII Substance registration

Best Research and Industrial Application Scenarios for Acetamide, N-(2-chloro-4-methyl-7-quinolinyl)- (CAS 52507-64-9)


Lead-Like Fragment Library Design for Kinase or GPCR Targets

With a molecular weight of 234.68 g/mol, XLogP of 2.7, only one rotatable bond, and two hydrogen bond acceptors, Acetamide, N-(2-chloro-4-methyl-7-quinolinyl)- sits comfortably within lead-like chemical space [1]. Procurement for fragment-based screening libraries targeting kinase hinge regions or GPCR orthosteric sites can exploit the compound's compact quinoline core, which provides π-stacking potential and a defined hydrogen-bonding vector via the acetamide carbonyl, while the 2-chloro and 4-methyl substituents offer vectors for subsequent structure-based optimization [2].

Metabolite Identification and Analytical Reference Standard Development

Given its UNII registration (5MD79N9LVW) and NSC number (NSC-366393), the compound is a candidate for use as an analytical reference standard in LC-MS/MS method development for detecting quinoline-acetamide metabolites in biological matrices [1]. The distinct 2-chloro substitution pattern provides a characteristic isotopic signature (³⁵Cl/³⁷Cl ratio ~3:1) that aids in confident identification via mass spectrometry, a feature absent in non-chlorinated analogs [2].

Antiprotozoal Lead Optimization Starting Point

The quinoline-4-methyl-7-acetamide scaffold is structurally related to the chloroquinoline-acetamide hybrids that have demonstrated sub-micromolar activity against Plasmodium falciparum and Entamoeba histolytica [1]. While direct IC₅₀ data for this specific compound remain limited in the public domain, its predicted LogP (2.7) and hydrogen-bonding capacity align with the physicochemical profile of orally active antimalarial leads. Researchers developing second-generation antiprotozoal agents may prioritize this compound over 7-chloroquinoline analogs to explore the impact of repositioning the halogen to the 2-position on β-haematin inhibition [2].

Chemical Biology Probe for Chlorine-Sensitive Target Engagement

The presence of the 2-chloro substituent, which is vulnerable to nucleophilic aromatic substitution under appropriate conditions, makes the compound suitable as a chemical biology probe for covalent target engagement studies. In contrast to the 7-chloro isomer (where the chlorine is in a less activated position), the 2-chloro group on the quinoline ring exhibits enhanced reactivity toward thiol nucleophiles, potentially enabling selective labeling of cysteine residues in target proteins [1]. This reactivity differential can be exploited in competitive ABPP (activity-based protein profiling) experiments to map binding sites.

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